molecular formula C8H10N2S B13345465 2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine

2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine

Cat. No.: B13345465
M. Wt: 166.25 g/mol
InChI Key: XLMGTYWPFUGNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine is a heterocyclic compound that features a thieno[3,2-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine typically involves the formation of the thieno[3,2-b]pyrrole core followed by functionalization. One common method involves the decarboxylation of a precursor compound using silver acetate and potassium carbonate . The resulting intermediate is then purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific demethylases, which play a role in gene transcription regulation . This inhibition can lead to changes in gene expression, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine

InChI

InChI=1S/C8H10N2S/c9-3-1-6-5-10-7-2-4-11-8(6)7/h2,4-5,10H,1,3,9H2

InChI Key

XLMGTYWPFUGNSS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC=C2CCN

Origin of Product

United States

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